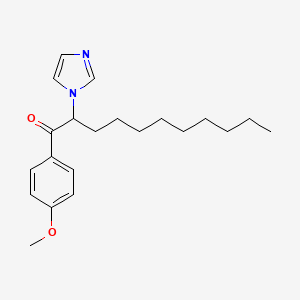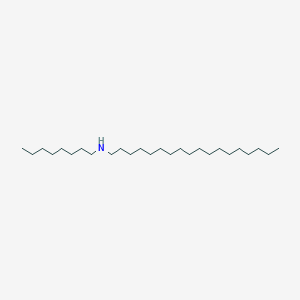![molecular formula C16H15NO2S B14517081 Ethyl 2-(methylsulfanyl)pyrrolo[2,1-A]isoquinoline-1-carboxylate CAS No. 62806-27-3](/img/structure/B14517081.png)
Ethyl 2-(methylsulfanyl)pyrrolo[2,1-A]isoquinoline-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(methylsulfanyl)pyrrolo[2,1-A]isoquinoline-1-carboxylate is a heterocyclic compound that belongs to the pyrrolo[2,1-A]isoquinoline family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a pyrrolo[2,1-A]isoquinoline core with an ethyl ester and a methylsulfanyl group, makes it an interesting subject for research and development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolo[2,1-A]isoquinoline derivatives, including Ethyl 2-(methylsulfanyl)pyrrolo[2,1-A]isoquinoline-1-carboxylate, can be achieved through various methods. One common approach involves the one-pot three-component reaction starting from isoquinoline, 2-bromoacetophenones, and different non-symmetrical acetylenic dipolarophiles using 1,2-epoxypropane as a solvent . This method allows for the efficient construction of the pyrrolo[2,1-A]isoquinoline core.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using cost-effective reagents, and employing scalable purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
Ethyl 2-(methylsulfanyl)pyrrolo[2,1-A]isoquinoline-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methylsulfanyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the ester group can produce the corresponding alcohol.
科学研究应用
Ethyl 2-(methylsulfanyl)pyrrolo[2,1-A]isoquinoline-1-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: The compound is being investigated for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: It can be used in the development of new materials with unique properties.
作用机制
The mechanism of action of Ethyl 2-(methylsulfanyl)pyrrolo[2,1-A]isoquinoline-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit topoisomerase enzymes, which are crucial for DNA replication and cell division, thereby exhibiting anticancer activity .
相似化合物的比较
Ethyl 2-(methylsulfanyl)pyrrolo[2,1-A]isoquinoline-1-carboxylate can be compared with other pyrrolo[2,1-A]isoquinoline derivatives:
Crispine A and B: These natural alkaloids have shown significant cytotoxic activity against cancer cells.
Lamellarins: Known for their diverse biological properties, including cytotoxicity and inhibition of cell differentiation.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity.
Conclusion
This compound is a compound of significant interest due to its unique structure and diverse applications in scientific research. Its synthesis, chemical reactivity, and potential biological activities make it a valuable subject for further investigation in the fields of chemistry, biology, medicine, and industry.
属性
CAS 编号 |
62806-27-3 |
|---|---|
分子式 |
C16H15NO2S |
分子量 |
285.4 g/mol |
IUPAC 名称 |
ethyl 2-methylsulfanylpyrrolo[2,1-a]isoquinoline-1-carboxylate |
InChI |
InChI=1S/C16H15NO2S/c1-3-19-16(18)14-13(20-2)10-17-9-8-11-6-4-5-7-12(11)15(14)17/h4-10H,3H2,1-2H3 |
InChI 键 |
UHPPPFGRDNEANY-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C2C3=CC=CC=C3C=CN2C=C1SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


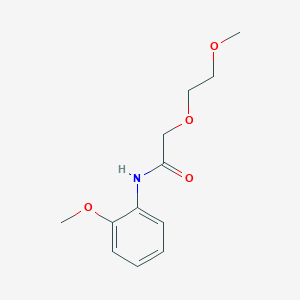


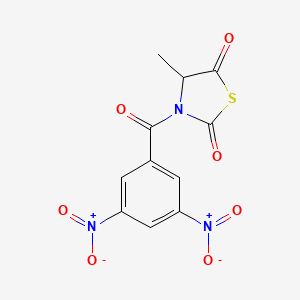
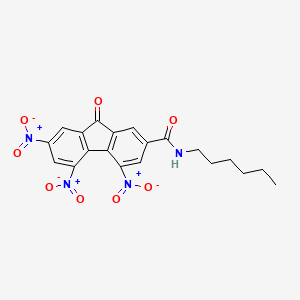
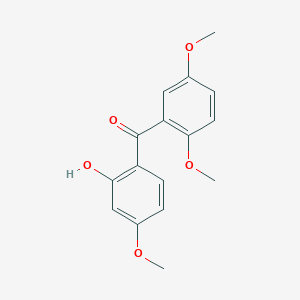
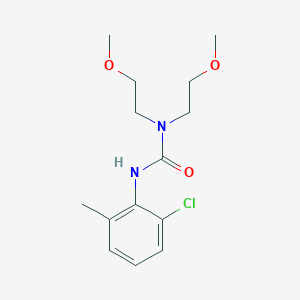
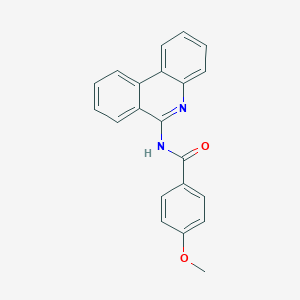
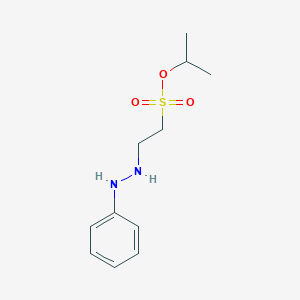
![1H-Benzimidazole, 2-[2-(ethylthio)phenyl]-](/img/structure/B14517055.png)
![Prop-2-en-1-yl [([1,1'-biphenyl]-4-yl)oxy]acetate](/img/structure/B14517057.png)
![Benzoic acid, 4-[(5-amino-1H-tetrazol-1-yl)methyl]-](/img/structure/B14517059.png)
